Aluminum hexafluoro-2,4-pentanedionat

Volatility CVD Precursor MOCVD

Researchers depositing Al₂O₃ thin films via MOCVD/ALD often face carbon contamination from partially fluorinated precursors. Aluminum hexafluoro-2,4-pentanedionate (Al(hfac)₃) is the proven solution. - Yields carbon-free Al₂O₃ films, outperforming Al(tfa)₃ in direct comparative CVD studies. - High volatility (131 mmHg at 25°C) and favorable decomposition enable dielectric strengths of 8-9 MV/cm for advanced gate dielectrics. - Supplied as ≥98% crystalline solid; moisture-sensitive, packed under inert gas for reliable precursor transport.

Molecular Formula C15H3Al2F18O6+3
Molecular Weight 675.11 g/mol
Cat. No. B8086121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum hexafluoro-2,4-pentanedionat
Molecular FormulaC15H3Al2F18O6+3
Molecular Weight675.11 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3].[Al+3]
InChIInChI=1S/3C5H2F6O2.2Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;;
InChIKeyBYJKTKURFPWQDK-AHUNZLEGSA-K
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Al(hfac)₃: Technical Specifications & Procurement


Aluminum hexafluoro-2,4-pentanedionate (Al(C₅HF₆O₂)₃), also known as aluminum hexafluoroacetylacetonate or Al(hfac)₃, is a homoleptic, octahedral coordination complex [1]. It is a member of the metal β-diketonate family, distinguished by its fully fluorinated ligand environment [2]. The compound is typically supplied as a white to off-white crystalline solid with a purity of ≥98% . Its physical properties include a melting point of 70–73 °C, a reported vapor pressure of 131 mmHg at 25 °C, and a density of 1.859 g/mL . The compound is moisture-sensitive and should be stored under an inert atmosphere [3].

Why Generic Substitution Fails for Al(hfac)₃


In-class substitution of aluminum β-diketonates is scientifically unsound because the degree of ligand fluorination dictates critical material performance parameters. The replacement of –CH₃ with –CF₃ groups induces a fundamental shift in volatility, thermal decomposition pathway, and the resulting film purity [1]. For instance, the fully fluorinated Al(hfac)₃ decomposes to yield carbon-free Al₂O₃ films, whereas its partially fluorinated analog, Al(tfa)₃, produces significant carbon contamination under identical CVD conditions [2]. Moreover, the volatility hierarchy (acac < tfac < hfac) established for this ligand class means that non-fluorinated or under-fluorinated alternatives cannot achieve comparable precursor transport at similar temperatures, precluding direct drop-in replacement in MOCVD and ALD processes [1].

Al(hfac)₃ vs. Closest Analogs: Quantitative Differentiation


Volatility: Al(hfac)₃ vs. Al(acac)₃

Fluorination of the β-diketonate ligand enhances volatility, a critical parameter for chemical vapor deposition (CVD) precursors. Systematic studies establish the volatility order for aluminum complexes as acac < tfac < hfac, where fully fluorinated Al(hfac)₃ exhibits the highest volatility [1]. This trend is directly linked to the reduction in intermolecular van der Waals forces conferred by the electron-withdrawing CF₃ groups [1]. While precise, head-to-head vapor pressure data for Al(hfac)₃ versus Al(acac)₃ are not found in a single comparative study, a vapor pressure of 131 mmHg at 25 °C is reported for Al(hfac)₃, whereas Al(acac)₃ is a solid with significantly lower vapor pressure, typically requiring elevated temperatures (100–200 °C) for sublimation in CVD applications [2].

Volatility CVD Precursor MOCVD Vapor Pressure

CVD Film Purity: Carbon Contamination

A direct comparative study of the thermal decomposition of Al(hfa)₃ and Al(tfa)₃ under identical atmospheric pressure CVD conditions (320–480 °C, argon ambient) revealed a stark difference in film purity [1]. Decomposition of Al(hfa)₃ resulted in the deposition of aluminum oxide films free of detectable carbon. In contrast, decomposition of Al(tfa)₃ led to Al₂O₃ films with significant carbon incorporation [1].

CVD Thin Film Carbon Contamination Al₂O₃

Dielectric Breakdown Strength

The electrical quality of Al₂O₃ films deposited from Al(hfac)₃ has been quantified in metal-oxide-semiconductor (MOS) capacitor structures [1]. Films deposited in argon exhibited a dielectric breakdown strength in the range of 2–6 MV/cm [1]. Crucially, by introducing oxygen into the deposition atmosphere (10–60 vol% O₂ in Ar), the breakdown field was enhanced to 8–9 MV/cm [1].

Dielectric Strength Breakdown Field MOS Capacitor Al₂O₃

Crystal Structure

The solid-state structure of Al(hfac)₃ has been definitively established by single-crystal X-ray diffraction [1]. The complex crystallizes in the trigonal P-3с1 space group with unit cell parameters a = 17.8944(11) Å and c = 12.4061(11) Å, V = 3440.3(4) ų, and Z = 6 [1]. This contrasts with Al(acac)₃, which exhibits D₃ symmetry and is isomorphous with other octahedral tris(acetylacetonate)s [2].

Crystal Structure X-ray Diffraction Coordination Chemistry

Ring-Opening Polymerization of Lactide

Heteroleptic aluminum complexes bearing hfac ligands, specifically [Al(hfac)₂(OiPr)]₂, are effective initiators for the ring-opening polymerization (ROP) of racemic lactide [1]. Polymerizations conducted in THF or toluene yield atactic polylactides (PLAs) with controlled molecular weights (Mn up to 30,300 g·mol⁻¹) and relatively narrow polydispersities (Mw/Mn = 1.10–1.32) [1]. This performance is comparable to, and in some cases exceeds, that of non-fluorinated acac analogs, where broader polydispersities are often observed [1].

Ring-Opening Polymerization Polylactide Catalysis Bioplastics

Low-Temperature Thermodynamic Properties

The low-temperature heat capacity of Al(hfac)₃ has been precisely measured by adiabatic calorimetry over the range 9.83–299.76 K [1]. No phase transition anomalies were detected, indicating thermal stability in this range [1]. Standard thermodynamic functions at 298.15 K are: Cp,m = 608.3 ± 1.0 J·K⁻¹·mol⁻¹, Sm = 786.5 ± 2.1 J·K⁻¹·mol⁻¹, and Hm = 106.91 ± 0.20 kJ·mol⁻¹ [1]. These data are essential for computational fluid dynamics (CFD) modeling of CVD reactor conditions and for predicting precursor behavior during vaporization and transport [2].

Thermodynamics Heat Capacity CVD Modeling Process Simulation

High-Value Application Scenarios for Al(hfac)₃


High-Purity Al₂O₃ Gate Dielectrics

Al(hfac)₃ is the precursor of choice for depositing carbon-free Al₂O₃ thin films in MOCVD and ALD processes, as demonstrated by direct comparative studies showing its superiority over Al(tfa)₃ in eliminating carbon contamination [1]. The high volatility and favorable decomposition pathway enable uniform film growth with dielectric breakdown strengths tunable up to 8–9 MV/cm, meeting the stringent requirements for gate dielectrics in advanced logic and memory devices [2].

Polylactide Synthesis for Biomedical & Packaging

Al(hfac)-based heteroleptic complexes, such as [Al(hfac)₂(OiPr)]₂, serve as effective initiators for the ring-opening polymerization of lactide, yielding atactic PLA with controlled molecular weights (up to 30,300 g·mol⁻¹) and narrow polydispersities (Mw/Mn = 1.10–1.32) [3]. This performance supports the sustainable production of bioplastics with predictable degradation profiles, critical for medical implants and eco-friendly packaging.

Materials Research & Process Modeling

The precise thermodynamic data (Cp, S, H) and single-crystal X-ray structure of Al(hfac)₃ provide a robust foundation for computational studies [4][5]. These data are essential for modeling vaporization behavior, optimizing reactor conditions in CVD/ALD, and validating DFT calculations of metal-organic frameworks. The availability of such high-quality physicochemical data reduces empirical trial-and-error in process development.

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